molecular formula C9H10FNO4S B3422278 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid CAS No. 250714-64-8

2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid

Cat. No.: B3422278
CAS No.: 250714-64-8
M. Wt: 247.25 g/mol
InChI Key: JOYNOYIEQOCUEJ-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a sulfonyl amino group, which is further connected to a propanoic acid moiety

Scientific Research Applications

2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with alanine under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-{[(4-Methylphenyl)sulfonyl]amino}propanoic acid: Contains a methyl group instead of fluorine.

    2-{[(4-Nitrophenyl)sulfonyl]amino}propanoic acid: Contains a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for applications requiring enhanced bioavailability and prolonged activity.

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYNOYIEQOCUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379199, DTXSID501292293
Record name N-(4-Fluorobenzene-1-sulfonyl)alanine
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URL https://comptox.epa.gov/dashboard/DTXSID70379199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4-Fluorophenyl)sulfonyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250714-64-8, 780-97-2
Record name N-[(4-Fluorophenyl)sulfonyl]alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250714-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorobenzene-1-sulfonyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4-Fluorophenyl)sulfonyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 780-97-2
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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